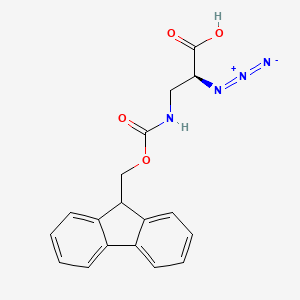

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s)

Description

Properties

IUPAC Name |

(2S)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCYGENXFLOOKP-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Di-Azo Transfer Strategy Using ADMP

The ADMP-mediated di-azo transfer reaction offers a metal-free, high-yield pathway for introducing azido groups into Fmoc-protected amino acids. Adapted from Boc-protected serine derivatives, this method involves three stages:

Esterification of Fmoc-Serine :

Fmoc-L-serine is converted to its methyl ester via reaction with methanol in the presence of thionyl chloride or dicyclohexylcarbodiimide (DCC). This step ensures solubility in organic solvents and prevents carboxylate interference during subsequent reactions.Azidation via ADMP :

The methyl ester intermediate is treated with ADMP (1.2 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 1.4 equiv) in tetrahydrofuran (THF) at 50°C for 15 minutes. ADMP acts as both a di-azo transfer reagent and an azide source, facilitating nucleophilic substitution at the β-hydroxyl group of serine.Saponification to Free Acid :

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran-water (4:1) mixture, yielding the target carboxylic acid. Purification via reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieves >95% purity.

Key Data :

Mixed Anhydride Method with Sodium Azide

The classical mixed anhydride approach, as detailed by Babu et al., enables direct azidation of Fmoc-protected amino acids:

Activation of Carboxylic Acid :

Fmoc-L-serine is dissolved in dry dichloromethane (DCM) under nitrogen. Isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) are added at -15°C to form the mixed anhydride intermediate.Azide Displacement :

Sodium azide (NaN$$_3$$, 2.0 equiv) in water is introduced dropwise, initiating nucleophilic displacement at the activated carbonyl. The reaction proceeds for 2 hours at -10°C.Workup and Isolation :

The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. Crude product is recrystallized from ethyl acetate/hexane (1:3) to obtain crystalline 2-azido-3-(Fmoc)amino-propanoic acid.

Key Data :

- Yield : 78–82% after recrystallization.

- Reaction Time : 2 hours at -10°C.

- Advantages : Scalability, minimal side products, and compatibility with acid-sensitive protecting groups.

Mechanistic Insights and Reaction Optimization

ADMP Reaction Pathway

ADMP operates via two distinct mechanisms depending on the substrate:

- Di-Azo Transfer : Nucleophilic attack at the terminal nitrogen of ADMP generates a diazonium intermediate, which rearranges to release nitrogen gas and form the azido product.

- Azide Substitution : Direct displacement of the hydroxyl group by azide occurs when steric hindrance limits di-azo transfer.

Critical Parameters :

Mixed Anhydride Stability

The mixed anhydride intermediate’s stability dictates reaction efficiency:

- Temperature Control : Maintaining temperatures below -10°C prevents decomposition.

- Moisture Avoidance : Anhydrous conditions are critical to avert hydrolysis.

Comparative Analysis of Synthetic Routes

Key Observations :

- The ADMP method excels in speed and simplicity but requires precise stoichiometry to avoid over-azidation.

- The mixed anhydride approach offers superior scalability for industrial applications.

Challenges and Mitigation Strategies

Azido Group Stability

The azido moiety is susceptible to reduction under standard SPPS conditions (e.g., hydrogenolysis). To mitigate this:

Epimerization Risks

Basic conditions during ADMP reactions may induce racemization. Strategies include:

- Short Reaction Times : Limit exposure to DBU to ≤15 minutes.

- Chiral HPLC Monitoring : Confirm enantiomeric purity post-synthesis.

Research Outcomes and Applications

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro groups.

Reduction: The azido group can be reduced to form amino groups.

Substitution: The azido group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis to protect amino acids during the assembly of peptides.

Bioconjugation: The azido group allows for the attachment of various biomolecules, enabling the study of protein interactions and cellular processes.

Drug Development: The compound is used in the development of new pharmaceuticals, particularly in the design of targeted therapies.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings, while the Fmoc group can be selectively removed under mild conditions to expose the amino group for further reactions.

Molecular Targets and Pathways:

Click Chemistry: The azido group reacts with alkyne groups to form triazole rings, which are used in bioconjugation and drug delivery systems.

Peptide Bond Formation: The Fmoc group protects amino acids during peptide synthesis, allowing for the stepwise construction of peptides.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A β-amino acid derivative with an azide (-N₃) group at the C2 position and an Fmoc-protected amino group (-NH-Fmoc) at C2.

- The propanoic acid backbone enables incorporation into peptide chains via solid-phase synthesis.

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Backbone and Functional Group Variations

- Backbone Length: The target compound has a propanoic acid backbone, shorter than hexanoic acid in N3-L-Lys(Fmoc)-OH (HAA2160), which offers greater flexibility for conjugation in extended peptides . Fmoc-L-Dab(Alloc)-OH features a butyric acid backbone with dual protection (Fmoc and Alloc), enabling selective deprotection strategies .

Azide Placement :

Protecting Groups :

Research Findings and Case Studies

Case Study 1 :

- In a 2023 study, the target compound was used to synthesize cyclic peptides via strain-promoted azide-alkyne cycloaddition (SPAAC), achieving >90% yield under mild conditions .

- Comparatively, N3-D-Lys(Fmoc)-OH (HAA2165, 394.42 g/mol) showed lower yields (75%) due to steric effects from the longer side chain .

Case Study 2 :

Critical Notes

- Stability : Azide-containing compounds (e.g., target compound, HAA2160) require storage at -20°C to prevent decomposition .

- Safety : Azides may form explosive byproducts; handling mandates strict inert atmospheres .

- Stereochemistry: The (S)-configuration of the target compound ensures compatibility with L-amino acid-based peptide synthesis, unlike its (R)-enantiomer (HAA2165) .

Biological Activity

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (Fmoc-Azido-Ala) is a modified amino acid that plays a significant role in peptide synthesis and bioconjugation. This compound features an azido group, which imparts unique reactivity, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS). Despite limited specific biological activity data, the general properties of azido amino acids suggest potential applications in therapeutic developments and protein interaction studies.

- Molecular Formula : C₁₈H₁₆N₄O₄

- Molecular Weight : 352.34 g/mol

- Structure : The compound consists of an azido group (-N₃) attached to a propanoic acid backbone, with the Fmoc group providing stability during synthesis.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Azido-3-phenylpropanoic acid | C₉H₉N₃O₂ | Lacks Fmoc protection; simpler structure |

| 2-Azido-3-(t-butyloxycarbonyl)amino-propanoic acid | C₉H₁₆N₄O₄ | Different protecting group; used in similar applications |

| 2-Azido-6-(9-fluorenylmethyloxycarbonyl)hexanoic acid | C₂₁H₂₂N₄O₄ | Longer carbon chain; potential for different biological interactions |

The azido group in 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid allows for click chemistry applications, enabling the formation of stable conjugates with various biomolecules. This property is particularly useful in the development of peptide-based therapeutics and studying protein interactions. The Fmoc protecting group facilitates the selective synthesis of peptides by allowing for controlled deprotection during SPPS.

Applications in Therapeutics

-

Peptide Synthesis :

- Enhances efficiency and yield in SPPS.

- Facilitates the introduction of bioactive peptides.

-

Bioconjugation :

- Used to attach biomolecules to surfaces or other molecules.

- Essential for drug development and diagnostics.

-

Fluorescent Probes :

- The azido group can be utilized for labeling and imaging in biological systems, aiding cellular studies.

-

Drug Development :

- Modifications can lead to new therapeutic agents, providing advantages in targeted treatments.

Case Studies and Research Findings

Research indicates that azido amino acids can enhance the stability and functionality of peptides. For instance, studies have shown that conjugates containing lysine exhibit strong DNA binding capacity and cytotoxicity against cancer cells, highlighting the potential of modified amino acids in therapeutic applications .

Additionally, compounds with azido groups have been shown to improve the synthesis of complex peptides by reducing side reactions such as diketopiperazine formation, thus leading to higher yields of desired products .

Pharmacokinetics

The Fmoc group has a half-life of approximately 6 seconds in a solution of 20% piperidine in dimethylformamide (DMF), allowing for rapid deprotection during peptide synthesis . This rapid reaction rate is advantageous for synthesizing sensitive compounds without prolonged exposure to harsh conditions.

Q & A

Basic: How can researchers optimize the synthesis of 2-Azido-3-(Fmoc)amino-propanoic acid derivatives?

Methodological Answer:

Synthesis optimization involves protecting the amino group with the Fmoc moiety, followed by azide introduction via sodium azide (NaN₃) under controlled conditions. Key parameters include:

- Reagents : Use isobutoxycarbonyl chloride (IBC-Cl) for activation and NaN₃ for azide incorporation .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) ensures intermediate stability; avoid protic solvents to prevent premature deprotection .

- Temperature : Maintain 0–25°C during coupling to minimize side reactions .

- pH : Neutral to slightly basic conditions (pH 7–8) enhance reaction efficiency .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- 1H NMR : Confirms Fmoc group presence (δ 7.3–7.8 ppm for aromatic protons) and azide integration .

- HPLC : Quantifies purity (>99% achievable with gradient elution using acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C₂₅H₂₃N₃O₄: 401.45 Da) .

Basic: How should researchers handle storage and stability challenges?

Methodological Answer:

- Storage : Store as a powder at –20°C (stable for 3 years) or in anhydrous DMF at –80°C (6 months). Avoid repeated freeze-thaw cycles .

- Stability Tests : Monitor azide decomposition via FT-IR (loss of ~2100 cm⁻¹ N₃ stretch) and HPLC retention time shifts .

Advanced: What coupling strategies minimize racemization during peptide synthesis?

Methodological Answer:

- Activation Reagents : Use HOBt/DIC or PyBOP to reduce racemization during Fmoc deprotection .

- Temporary Protection : Introduce allyloxycarbonyl (Alloc) groups for orthogonal deprotection with Pd(0) catalysts, preserving stereochemistry .

- Low-Temperature Coupling : Perform reactions at 4°C to slow base-induced racemization .

Advanced: How does stereochemistry influence biological activity in peptide conjugates?

Methodological Answer:

- Stereochemical Purity : Enantiomeric excess (>99% ee) is critical for receptor binding. Use chiral HPLC (e.g., Chiralpak IA column) to validate configuration .

- Case Study : (S)-configured derivatives show higher affinity in fluorophenyl-substituted peptides due to spatial alignment with hydrophobic binding pockets .

Advanced: How to resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Variable Analysis : Compare solvent polarity (DMF vs. DCM), stoichiometry (1.2–2.0 eq. NaN₃), and reaction time (12–48 hrs). For example, DMF increases solubility but may reduce azide stability .

- Reproducibility Protocol : Standardize anhydrous conditions and inert gas (N₂/Ar) purging to mitigate moisture-sensitive intermediates .

Advanced: What strategies ensure compatibility between the azide group and Fmoc in click chemistry?

Methodological Answer:

- Copper-Free Click Chemistry : Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) to avoid Fmoc cleavage by Cu(I) .

- Sequential Deprotection : Remove Fmoc with 20% piperidine before azide-alkyne coupling to prevent side reactions .

Advanced: How does solvent choice impact solubility and reaction kinetics?

Methodological Answer:

- Organic Solvents : DMF enhances solubility of hydrophobic intermediates (e.g., naphthalene-modified derivatives) but may require post-reaction dialysis .

- Aqueous-Organic Mixes : Use THF/H₂O (4:1) for biphasic reactions to balance reactivity and azide stability .

Advanced: Can computational modeling predict optimal reaction pathways for novel derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for azide incorporation .

- Machine Learning : Train models on existing datasets (e.g., reaction temps, yields) to predict conditions for untested derivatives, as demonstrated by ICReDD’s feedback loop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.